molecular formula C12H14O2 B011385 4-cyclopentylBenzoic acid CAS No. 19936-22-2

4-cyclopentylBenzoic acid

Cat. No. B011385
CAS RN: 19936-22-2
M. Wt: 190.24 g/mol
InChI Key: URANGAMHASGWGX-UHFFFAOYSA-N
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Patent
US07838543B2

Procedure details

A solution of 4-cyclopent-1-enyl-benzoic acid (2.6 g, 13.8 mmol) in EtOH (20 mL) is hydrogenated with 10% Pd/C (0.25 g) at 20 psi H2 for 2 h. It is filtered through Celite® and concentrated to give 2.46 g (95%) of the title compound. LC/MS (m/z): calcd for C12H14O2 (M−H)−: 189.2; found: 189.2.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]1([C:6]2[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=2)[CH2:5][CH2:4][CH2:3][CH:2]=1>CCO.[Pd]>[CH:1]1([C:6]2[CH:7]=[CH:8][C:9]([C:10]([OH:12])=[O:11])=[CH:13][CH:14]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
C1(=CCCC1)C1=CC=C(C(=O)O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It is filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.